CJ-42794

説明

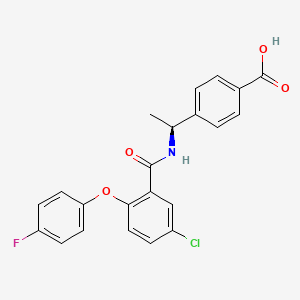

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBNCZHVEXULBD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468041 | |

| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847728-01-2 | |

| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CJ-42794

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-42794 is a potent, orally active, and highly selective antagonist of the prostaglandin (B15479496) E receptor 4 (EP4). Its mechanism of action is centered on the competitive inhibition of prostaglandin E2 (PGE2) binding to the EP4 receptor, a G-protein coupled receptor (GPCR). This antagonism effectively blocks the downstream signaling cascade initiated by PGE2, primarily the Gs-mediated activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. By attenuating EP4 receptor signaling, this compound has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.

Introduction

Prostaglandin E2 (PGE2) is a key mediator of a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] It exerts its effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] The EP4 receptor, in particular, has emerged as a critical target for therapeutic intervention in inflammatory diseases due to its significant role in mediating the pro-inflammatory and nociceptive actions of PGE2.[3] Activation of the EP4 receptor predominantly couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP.[4][5] This signaling pathway is implicated in the modulation of immune cell function and the sensitization of sensory neurons.

This compound, also known as (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl) benzoic acid, was developed as a selective antagonist of the EP4 receptor.[3] Its high affinity and selectivity for the EP4 receptor make it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor, as well as a promising therapeutic candidate for the treatment of inflammatory conditions such as arthritis.[3][6]

Core Mechanism of Action: Competitive Antagonism of the EP4 Receptor

The fundamental mechanism of action of this compound is its ability to act as a competitive antagonist at the human EP4 receptor.[4][7] This means that this compound binds to the same site on the EP4 receptor as the endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade.

EP4 Receptor Signaling Pathway

The binding of PGE2 to the EP4 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular responses associated with EP4 activation, such as inflammation and pain sensitization.[2] this compound effectively blocks this entire sequence of events by preventing the initial binding of PGE2.

EP4 Receptor Signaling Pathway and the Action of this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in a series of in vitro and in vivo studies. The key pharmacological parameters are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Assay System | Value | Reference(s) |

| pKi | Human | [3H]-PGE2 Binding to EP4 Receptor | 8.5 | [7][8] |

| IC50 | Human | EP4 Receptor Binding | 10 nM | [9] |

| pA2 | Human | PGE2-induced cAMP elevation in HEK293 cells | 8.6 | [7][10] |

| pA2 | Rat | PGE2-induced cAMP elevation in HEK293 cells | 8.7 | [3][6] |

| pIC50 | Human | PGE2-induced cAMP elevation in hEP4/HEK293 cells | 7.5 | [9] |

| pIC50 | Human | Reversal of PGE2-inhibited TNFα production in whole blood | 6.4 | [9] |

| Selectivity | Human | EP4 vs. EP1, EP2, EP3 receptors | >200-fold | [7][9] |

Table 2: In Vivo Activity of this compound

| Model | Species | Endpoint | ED50 | Reference(s) |

| Carrageenan-induced mechanical hyperalgesia | Rat | Inhibition of hyperalgesia | 4.7 mg/kg (p.o.) | [3][6] |

| Adjuvant-induced arthritis | Rat | Reversal of paw swelling | - | [3][6] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been instrumental in characterizing the mechanism of action of this compound. Where proprietary protocols are not fully disclosed in the literature, representative standard protocols are provided.

In Vitro Assays

This assay is designed to determine the binding affinity of this compound for the EP4 receptor.

Objective: To quantify the binding affinity (pKi) of this compound to the human EP4 receptor.

Principle: This is a competitive radioligand binding assay where the ability of unlabeled this compound to displace the binding of a radiolabeled ligand ([3H]-PGE2) to the EP4 receptor is measured.

Representative Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably overexpressing the human EP4 receptor are cultured under standard conditions.

-

Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Binding buffer

-

Increasing concentrations of this compound (or vehicle for total binding)

-

A fixed concentration of [3H]-PGE2 (e.g., 1-5 nM)

-

Cell membrane preparation

-

-

For non-specific binding, a high concentration of unlabeled PGE2 (e.g., 10 µM) is added.

-

The plate is incubated (e.g., for 60-90 minutes at room temperature) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using a non-linear regression analysis to determine the IC50 value of this compound.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of this compound to antagonize PGE2-induced cAMP production.

Objective: To determine the functional potency (pA2) of this compound in blocking PGE2-mediated cAMP accumulation.

Principle: Activation of the Gs-coupled EP4 receptor by PGE2 leads to an increase in intracellular cAMP. This compound, as an antagonist, will inhibit this increase in a concentration-dependent manner.

Representative Protocol:

-

Cell Culture:

-

HEK293 cells stably expressing the human or rat EP4 receptor are seeded into 96-well plates and cultured overnight.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Cells are pre-incubated with increasing concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

A fixed concentration of PGE2 (typically the EC80 concentration) is then added to stimulate cAMP production.

-

The cells are incubated for a further period (e.g., 10-30 minutes) at 37°C.

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

The data are plotted as the percentage of inhibition of the PGE2 response versus the concentration of this compound.

-

A Schild analysis is performed to determine the pA2 value, which is a measure of the antagonist's potency.

-

This assay assesses the functional activity of this compound in a more physiologically relevant ex vivo system.

Objective: To evaluate the ability of this compound to reverse the inhibitory effect of PGE2 on LPS-induced TNFα production in human whole blood.

Principle: Lipopolysaccharide (LPS) stimulates the production of the pro-inflammatory cytokine TNFα in whole blood. PGE2, acting through the EP4 receptor on immune cells, can inhibit this LPS-induced TNFα production. This compound is expected to reverse this inhibition.

Representative Protocol:

-

Blood Collection:

-

Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

-

-

Assay Procedure:

-

The whole blood is diluted with a culture medium (e.g., RPMI-1640).

-

The diluted blood is pre-incubated with increasing concentrations of this compound or vehicle for a short period (e.g., 30 minutes).

-

PGE2 is then added to the wells, followed by LPS to stimulate TNFα production.

-

The samples are incubated for an extended period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

-

TNFα Measurement:

-

After incubation, the samples are centrifuged to separate the plasma.

-

The concentration of TNFα in the plasma supernatant is measured using a specific ELISA kit.

-

-

Data Analysis:

-

The percentage reversal of PGE2-induced inhibition of TNFα production is calculated for each concentration of this compound.

-

The pIC50 value, representing the concentration of this compound that causes 50% of the maximal reversal, is determined by non-linear regression analysis.

-

In Vivo Models

This is a widely used model of inflammatory pain to assess the analgesic effects of test compounds.

Objective: To determine the in vivo efficacy (ED50) of orally administered this compound in reducing inflammatory pain.

Principle: Intraplantar injection of carrageenan into the rat hind paw induces an acute inflammatory response characterized by edema and hyperalgesia (an increased sensitivity to pain).

Representative Protocol:

-

Animals:

-

Male Sprague-Dawley or Wistar rats (e.g., 150-200 g) are used.

-

-

Induction of Hyperalgesia:

-

A baseline paw withdrawal threshold to a mechanical stimulus (e.g., using a von Frey filament or a Randall-Selitto apparatus) is determined for each rat.

-

A solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of one hind paw.

-

-

Drug Administration:

-

This compound is formulated for oral administration (e.g., suspended in a vehicle like 0.5% methylcellulose).

-

Different doses of this compound or vehicle are administered orally at a specific time point, typically before or shortly after the carrageenan injection.

-

-

Assessment of Hyperalgesia:

-

The paw withdrawal threshold is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

A decrease in the paw withdrawal threshold indicates hyperalgesia.

-

-

Data Analysis:

-

The percentage of inhibition of hyperalgesia is calculated for each dose of this compound compared to the vehicle-treated group.

-

The ED50 value, the dose that produces 50% of the maximum possible effect, is calculated from the dose-response curve.

-

This is a model of chronic inflammation that mimics some aspects of human rheumatoid arthritis.

Objective: To evaluate the therapeutic effect of this compound on chronic inflammation and joint swelling.

Principle: A single injection of Freund's complete adjuvant (FCA) into the paw or base of the tail of a rat induces a systemic inflammatory response, leading to arthritis in multiple joints.

Representative Protocol:

-

Animals:

-

Male Lewis rats are commonly used as they are highly susceptible to adjuvant-induced arthritis.

-

-

Induction of Arthritis:

-

Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) is injected into the plantar surface of one hind paw or subcutaneously at the base of the tail.

-

The development of arthritis is monitored over several weeks, typically by measuring the volume of the paws and scoring the severity of arthritis in all four limbs.

-

-

Drug Administration:

-

Treatment with this compound or vehicle is initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of arthritis).

-

The compound is administered orally, typically once or twice daily for an extended period (e.g., 14-21 days).

-

-

Assessment of Arthritis:

-

Paw volume is measured regularly using a plethysmometer.

-

Arthritis severity is scored based on the degree of erythema, swelling, and joint deformity.

-

At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.

-

-

Data Analysis:

-

The effect of this compound on paw swelling and arthritis score is compared to the vehicle-treated group over time.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect.

-

Mandatory Visualizations

Workflow for In Vitro Characterization of this compound.

Workflow for In Vivo Efficacy Testing of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the prostaglandin EP4 receptor. Its mechanism of action, centered on the competitive inhibition of PGE2 binding and the subsequent blockade of the cAMP signaling pathway, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data on its binding affinity, functional potency, and in vivo efficacy underscore its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other EP4 receptor modulators. The continued exploration of the EP4 signaling pathway and the development of selective antagonists like this compound hold significant promise for the future of anti-inflammatory and analgesic drug discovery.

References

- 1. Healthspan pathway maps in C. elegans and humans highlight transcription, proliferation/biosynthesis and lipids | Aging [aging-us.com]

- 2. Clinical Outcome and Genetic Differences within a Monophyletic Dengue Virus Type 2 Population | PLOS One [journals.plos.org]

- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2/prostaglandin E2 accelerates the healing of gastric ulcers via EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]

- 6. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. search.library.nyu.edu [search.library.nyu.edu]

CJ-42794: An In-Depth Profile of a Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

CJ-42794 is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This technical guide provides a comprehensive overview of its selectivity profile, the experimental protocols used for its characterization, and the key signaling pathways associated with the EP4 receptor.

Quantitative Selectivity Profile

This compound demonstrates a high affinity and selectivity for the human EP4 receptor over other prostanoid receptor subtypes. The following tables summarize the key quantitative data from in vitro pharmacological studies.

| Binding Affinity Data | |

| Parameter | Value |

| Target Receptor | Human EP4 |

| Radioligand | [³H]-PGE₂ |

| pKi | 8.5[1][2][3][4] |

| Ki | 3.2 nM[2] |

| Selectivity | >200-fold vs. human EP1, EP2, and EP3 receptors[1][2][3][4][5] |

| Functional Antagonism Data | |

| Parameter | Value |

| Cell Line | HEK293 cells overexpressing human EP4 receptor[1][2][3] |

| Assay | Inhibition of PGE₂-induced cAMP accumulation[1][2][3][5] |

| pIC₅₀ | 7.5[5] |

| IC₅₀ | 10 nM[5][6] |

| pA₂ | 8.6 (human EP4), 8.7 (rat EP4)[1][2][3][7] |

Further studies have shown that this compound does not exhibit significant binding to a panel of 65 other proteins, including various G-protein coupled receptors (GPCRs), enzymes, and ion channels, highlighting its high degree of selectivity.[1][2][3]

Experimental Protocols

The characterization of this compound's selectivity profile involved two primary types of in vitro assays: radioligand binding assays and functional cell-based assays.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of this compound to the human EP4 receptor and other prostanoid receptor subtypes.

-

Objective: To measure the displacement of a radiolabeled ligand ([³H]-PGE₂) from the target receptor by this compound.

-

Cell Membranes: Membranes were prepared from cell lines engineered to express high levels of the specific human prostanoid receptor subtype (EP1, EP2, EP3, or EP4).

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of [³H]-PGE₂.

-

Increasing concentrations of this compound were added to the incubation mixture.

-

The mixture was incubated to allow for competitive binding to reach equilibrium.

-

The amount of bound radioligand was measured after separating the membranes from the unbound ligand, typically by filtration.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE₂ (IC₅₀) was determined.

-

The IC₅₀ values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation)

Functional assays were conducted to assess the ability of this compound to act as an antagonist and inhibit the downstream signaling of the EP4 receptor.

-

Objective: To measure the inhibition of PGE₂-stimulated cyclic AMP (cAMP) production in cells expressing the human EP4 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human EP4 receptor were commonly used.[1][2][3]

-

Procedure:

-

HEK293-hEP4 cells were pre-incubated with various concentrations of this compound.

-

The cells were then stimulated with a fixed concentration of PGE₂ to induce cAMP production.

-

After a defined incubation period, the reaction was stopped, and the cells were lysed.

-

The intracellular cAMP levels were quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

The concentration of this compound that resulted in a 50% inhibition of the PGE₂-induced cAMP response (IC₅₀) was calculated. The pA₂ value, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, was also determined to confirm competitive antagonism.[1][2][3][7]

-

Visualizing the Methodologies and Pathways

Experimental Workflow for Determining Antagonist Affinity

Caption: Workflow for assessing this compound's EP4 receptor selectivity.

EP4 Receptor Signaling Pathways

The EP4 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, can initiate multiple downstream signaling cascades.

Caption: Major signaling pathways of the EP4 receptor.

The primary signaling pathway for the EP4 receptor involves its coupling to the Gs alpha subunit (Gsα) of the heterotrimeric G protein.[8][9][10] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9][10][11] cAMP, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP-responsive element-binding protein (CREB), to modulate gene transcription.[11][12]

Emerging evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and PI3K/ERK pathways, and potentially the Gi alpha subunit (Giα).[8][9][10][12] These alternative pathways contribute to the diverse physiological and pathophysiological roles of EP4 receptor signaling.[8][9][10] this compound, by competitively blocking the binding of PGE2 to the EP4 receptor, effectively inhibits the initiation of these downstream signaling cascades.

References

- 1. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. search.library.nyu.edu [search.library.nyu.edu]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]

- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 11. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of EP4 Antagonism in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator that plays a complex and often contradictory role in inflammation. Its effects are transduced through four G-protein coupled receptor subtypes, EP1 through EP4. Among these, the EP4 receptor has emerged as a key player in mediating the pro-inflammatory and immunomodulatory actions of PGE2, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides an in-depth overview of the role of EP4 antagonism in inflammatory conditions, with a focus on the underlying signaling pathways, preclinical evidence, and key experimental methodologies used to investigate this therapeutic strategy.

The EP4 Receptor Signaling Pathway

The EP4 receptor is a Gs-protein coupled receptor (GPCR) that, upon binding PGE2, initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1] However, the signaling downstream of EP4 is more complex, with evidence for coupling to other pathways, including the Gi alpha subunit (Gαi) and β-arrestin, which can lead to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway.[2][3] This signaling diversity contributes to the multifaceted role of EP4 in inflammation.

Canonical Gs-cAMP-PKA Signaling Pathway

The primary signaling cascade initiated by EP4 activation is the Gs-cAMP-PKA pathway. This pathway is central to many of the immunomodulatory functions of the EP4 receptor.

Alternative Signaling Pathways

Beyond the canonical Gs pathway, the EP4 receptor can also signal through other transducers, adding layers of complexity to its biological functions. Activation of the PI3K pathway, for instance, has been implicated in the EP4-mediated enhancement of T helper 1 (Th1) cell differentiation.[4]

Role of EP4 Antagonism in Inflammatory and Immune Responses

EP4 receptor antagonism has demonstrated significant potential in modulating inflammatory and immune responses, primarily by inhibiting the downstream effects of PGE2. This includes the suppression of pro-inflammatory cytokine production and the modulation of immune cell function.

Modulation of Cytokine Production

EP4 antagonists have been shown to effectively reduce the production of key pro-inflammatory cytokines. By blocking the EP4 receptor on immune cells such as macrophages and T cells, these antagonists can inhibit the synthesis and release of mediators that drive inflammatory processes.

Table 1: In Vitro Activity of EP4 Antagonists on Cytokine Production

| Compound | Cell Type | Stimulus | Cytokine Inhibited | IC50 / % Inhibition | Reference |

| ER-819762 | Dendritic Cells | LPS | IL-23 | Significant suppression | [4] |

| Unnamed Amphoteric Antagonist | Human Whole Blood | PGE2 | TNFα | Reverses suppression | [5] |

| AE3-208 | Lamina Propria Mononuclear Cells | - | Th1 cytokines | Enhanced production | [6] |

| CR6086 | Human RA Synovial Explants | Spontaneous | Cytokines & Chemokines | Significant reduction | [7] |

Modulation of Immune Cell Function

The EP4 receptor is expressed on various immune cells and plays a crucial role in their differentiation and function. EP4 antagonism can influence the balance of T helper cell subsets, which is critical in autoimmune diseases. For instance, stimulation of the EP4 receptor can enhance Th1 differentiation and promote the expansion of Th17 cells, both of which are implicated in the pathogenesis of rheumatoid arthritis.[4] By blocking this signaling, EP4 antagonists can help to restore immune homeostasis.

Preclinical Efficacy of EP4 Antagonists in Inflammatory Disease Models

The therapeutic potential of EP4 antagonists has been evaluated in a range of preclinical animal models of inflammatory diseases, with promising results observed in models of rheumatoid arthritis and inflammatory bowel disease.

Rheumatoid Arthritis

In rodent models of rheumatoid arthritis, such as collagen-induced arthritis (CIA), EP4 antagonists have demonstrated the ability to reduce disease severity, as measured by clinical scores, paw swelling, and histological assessments of joint inflammation and damage.

Table 2: Efficacy of EP4 Antagonists in Rodent Models of Arthritis

| Compound | Model | Species | Dosing Regimen | Key Findings | Reference |

| ER-819762 | Collagen-Induced Arthritis (CIA) | Mouse | Oral administration | Suppressed disease development | [4] |

| Compound 3 | Collagen-Induced Arthritis (CIA) | Rat | Oral, starting day 11 post-collagen | Reduced arthritic lesions and histopathological scores | [8][9] |

| CR6086 | Antigen-Induced Arthritis (AIA) | Mouse | 20 or 60 mg/kg/day, oral | Dose-dependently reduced arthritis scores; more effective than Naproxen | [7] |

Inflammatory Bowel Disease

In the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which mimics aspects of human inflammatory bowel disease, EP4 antagonism has been shown to exacerbate disease, suggesting a protective role for EP4 signaling in this context. Conversely, EP4 agonists have been shown to ameliorate colitis.[6][10] This highlights the complex and tissue-specific roles of EP4 signaling.

Table 3: Effects of EP4 Modulation in the DSS-Induced Colitis Model

| Compound | Model | Species | Dosing Regimen | Key Findings | Reference |

| AE3-208 (Antagonist) | DSS-Induced Colitis | Mouse | In drinking water with 3% DSS | Exacerbated colitis, increased weight loss and bloody diarrhea | [10] |

| ONO-AE3-208 (Antagonist) | DSS-Induced Colitis | Mouse | In drinking water with 3% DSS | Mimicked severe colitis phenotype of EP4 deficient mice | [11] |

| AE1-734 (Agonist) | DSS-Induced Colitis | Mouse | - | Ameliorated severe colitis induced by 7% DSS | [10] |

Key Experimental Protocols

The investigation of EP4 antagonists relies on a suite of well-established in vitro and in vivo experimental models. The following sections provide detailed methodologies for some of the key assays.

In Vitro Assays

This assay is used to determine the binding affinity of a test compound for the EP4 receptor.

-

Materials:

-

Cell membranes expressing the human EP4 receptor

-

Radioligand (e.g., [3H]-PGE2)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or vehicle.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

This cell-based assay measures the ability of an antagonist to block PGE2-induced cAMP production, providing a functional readout of EP4 receptor antagonism.

-

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

PGE2

-

Test compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

-

Cell culture medium and reagents

-

-

Procedure:

-

Plate the HEK293-hEP4 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) for a specified time (e.g., 10-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for the antagonist and determine its IC50 value for the inhibition of PGE2-stimulated cAMP production.

-

In Vivo Models

The CIA model is a widely used and well-characterized model of rheumatoid arthritis.

-

Animals:

-

DBA/1 mice (male, 8-10 weeks old)

-

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

On day 0, immunize mice intradermally at the base of the tail with the collagen/CFA emulsion.

-

On day 21, administer a booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin treatment with the EP4 antagonist or vehicle at the onset of clinical signs of arthritis (typically around day 24-28).

-

Administer the compound daily via the desired route (e.g., oral gavage).

-

-

Assessment of Arthritis:

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema.

-

Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).

-

Measure paw thickness using a caliper.

-

At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

-

This model is used to study the pathogenesis of inflammatory bowel disease and to evaluate potential therapeutics.

-

Animals:

-

C57BL/6 mice (male or female, 8-12 weeks old)

-

-

Induction of Colitis:

-

Administer DSS (typically 2-5% w/v) in the drinking water for a defined period (e.g., 5-7 days).

-

-

Treatment:

-

Administer the test compound or vehicle either prophylactically (before or concurrently with DSS) or therapeutically (after the induction of colitis).

-

-

Assessment of Colitis:

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

At the end of the study, measure colon length (colitis is associated with colon shortening).

-

Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.

-

Conclusion

The EP4 receptor represents a promising therapeutic target for the treatment of various inflammatory diseases, particularly those with a strong autoimmune component like rheumatoid arthritis. EP4 antagonists have demonstrated robust efficacy in preclinical models by modulating key inflammatory pathways and immune cell functions. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel EP4-targeted therapies. Further research will be crucial to fully elucidate the therapeutic potential and safety profile of EP4 antagonism in clinical settings.

References

- 1. chondrex.com [chondrex.com]

- 2. benchchem.com [benchchem.com]

- 3. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The EP4 Receptor Antagonist CR6086 Is More Effective Than Classical NSAID and DMARD Treatment in a Murine Model of Arthritis and in Human RA Synovial Explants - ACR Meeting Abstracts [acrabstracts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 11. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

CJ-42794: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-42794, identified as 4-{(1S)-1-[({5-chloro-2-[(4-fluorophenyl)oxy]phenyl}carbonyl)amino]ethyl}benzoic acid, is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). This document provides a comprehensive overview of the discovery, in-vitro and in-vivo pharmacology, and a detailed methodology for its chemical synthesis. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development.

Discovery and Pharmacological Profile

This compound was discovered and characterized by researchers at Pfizer Global Research and Development as a novel, orally active EP4 receptor antagonist.[1][2] It has demonstrated significant potential in preclinical models of pain and inflammation.

In-Vitro Activity

This compound exhibits high binding affinity and functional antagonism at the human EP4 receptor. Its in-vitro activity is summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| pKi ([³H]-PGE₂) | 8.5 | Human | Radioligand Binding | [1] |

| IC₅₀ | 10 nM | Human | Radioligand Binding | |

| pA₂ | 8.6 | Human | cAMP Accumulation | [1] |

| pA₂ | 8.7 | Rat | cAMP Accumulation | [2] |

| pIC₅₀ (LPS-induced TNFα) | 6.4 | Human | Whole Blood Assay |

This compound is highly selective for the EP4 receptor, showing over 200-fold greater affinity for EP4 compared to EP1, EP2, and EP3 receptor subtypes.[1]

In-Vivo Activity

In animal models, orally administered this compound has been shown to be effective in reducing inflammatory pain.

| Model | Species | Endpoint | ED₅₀ | Reference |

| Carrageenan-induced hyperalgesia | Rat | Mechanical Hyperalgesia | 4.7 mg/kg | [2] |

| Adjuvant-induced arthritis | Rat | Paw Swelling Reversal | - | [2] |

Mechanism of Action: EP4 Receptor Antagonism

The pro-inflammatory and nociceptive effects of prostaglandin E₂ (PGE₂) are in part mediated through the EP4 receptor, a G-protein coupled receptor (GPCR). Activation of the EP4 receptor leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE₂ and thereby inhibiting the downstream signaling cascade. This mechanism is crucial in mitigating inflammatory responses.

Chemical Synthesis

The chemical synthesis of this compound, 4-{(1S)-1-[({5-chloro-2-[(4-fluorophenyl)oxy]phenyl}carbonyl)amino]ethyl}benzoic acid, can be achieved through a multi-step process. The following is a representative synthetic route.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-chloro-2-(4-fluorophenoxy)benzoic acid

To a solution of 5-chloro-2-hydroxybenzoic acid and 1-fluoro-4-iodobenzene in a suitable solvent (e.g., dimethylformamide), is added a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate). The reaction mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is acidified and the product is extracted, dried, and purified to yield 5-chloro-2-(4-fluorophenoxy)benzoic acid.

Step 2: Amide coupling to form this compound methyl ester

5-chloro-2-(4-fluorophenoxy)benzoic acid is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine). To this activated acid is added (S)-4-(1-aminoethyl)benzoic acid methyl ester. The reaction is stirred at room temperature until completion. The crude product is then purified by chromatography to give the methyl ester of this compound.

Step 3: Hydrolysis to this compound

The methyl ester of this compound is dissolved in a mixture of solvents such as tetrahydrofuran (B95107) and water. A base, typically lithium hydroxide, is added, and the mixture is stirred at room temperature. Upon completion of the hydrolysis, the reaction is acidified, and the final product, this compound, is isolated by filtration or extraction, and can be further purified by recrystallization.

Experimental Protocols

Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human EP4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with [³H]-PGE₂ and varying concentrations of this compound in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled PGE₂.

-

Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

-

Cell Culture: HEK293 cells expressing the human EP4 receptor are seeded in multi-well plates.

-

Assay Protocol: Cells are pre-incubated with various concentrations of this compound for a specified time. Subsequently, cells are stimulated with PGE₂.

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the pA₂ value from the Schild plot analysis of the concentration-response curves.

Human Whole Blood TNFα Release Assay

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers.

-

Assay Protocol: Aliquots of whole blood are pre-incubated with different concentrations of this compound. The blood is then stimulated with lipopolysaccharide (LPS) in the presence of PGE₂.

-

TNFα Measurement: After incubation, plasma is collected, and the concentration of TNFα is determined using an ELISA kit.

-

Data Analysis: The ability of this compound to reverse the PGE₂-mediated inhibition of LPS-induced TNFα production is quantified by calculating the pIC₅₀ value.

Conclusion

This compound is a potent and selective EP4 receptor antagonist with a well-defined in-vitro and in-vivo pharmacological profile. The synthetic route is robust, allowing for the preparation of this valuable research tool. The detailed protocols provided herein should enable researchers to further investigate the therapeutic potential of EP4 receptor antagonism in various disease models.

References

In Vitro Pharmacological Profile of CJ-42794: A Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of CJ-42794 (also known as CJ-042794), a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype 4 (EP4). The data herein summarizes its binding affinity, functional antagonism, and effects in cell-based systems, establishing it as a valuable tool for investigating EP4 receptor biology.

Binding Affinity and Selectivity

This compound demonstrates high affinity and remarkable selectivity for the human EP4 receptor. Radioligand binding assays show that this compound effectively inhibits the binding of [³H]-PGE₂ to the human EP4 receptor.[1][2][3][4] Its binding affinity is at least 200-fold more selective for the EP4 receptor compared to other human prostanoid EP receptor subtypes (EP1, EP2, and EP3).[1][2][3][4][5] Further screening has revealed that this compound does not exhibit significant binding to a panel of 65 other proteins, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, underscoring its high specificity.[2][3][4]

| Parameter | Receptor | Value | Reference |

| pKi | Human EP4 | 8.5 | [1][2][3] |

| Ki | Human EP4 | 3.2 nM | [3] |

| Selectivity | EP1, EP2, EP3 | >200-fold vs EP4 | [1][2][3][5] |

Functional Antagonism in Cellular Assays

The functional antagonism of this compound has been demonstrated in cell-based assays by measuring its ability to inhibit the downstream signaling cascade initiated by prostaglandin E₂ (PGE₂) at the EP4 receptor. Activation of the EP4 receptor, a Gs-coupled GPCR, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4][6][7]

This compound acts as a competitive antagonist, inhibiting PGE₂-induced elevations of intracellular cAMP in HEK293 cells engineered to overexpress the human EP4 receptor.[2][3][4] In a similar assay using cells expressing the rat EP4 receptor, this compound also demonstrated competitive antagonism.[8]

| Parameter | Assay | Cell Line | Value | Reference |

| pA₂ | Inhibition of PGE₂-induced cAMP accumulation | HEK293 (human EP4) | 8.6 | [2][3][4] |

| pA₂ | Inhibition of PGE₂-induced cAMP accumulation | HEK293 (rat EP4) | 8.7 | [8] |

| IC₅₀ | Inhibition of PGE₂-induced cAMP accumulation | HEK293 (human EP4) | 10 nM | [5] |

| pIC₅₀ | Inhibition of PGE₂-induced cAMP accumulation | HEK293 (human EP4) | 7.5 | [5] |

Modulation of Inflammatory Responses in Human Whole Blood

The functional consequences of EP4 receptor antagonism by this compound extend to primary human cells. In human whole blood (HWB), PGE₂ is known to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). This compound effectively reverses this inhibitory effect of PGE₂ in a concentration-dependent manner, restoring LPS-induced TNF-α production.[2][3][4][5]

| Parameter | Assay | System | Value | Reference |

| pIC₅₀ | Reversal of PGE₂-mediated inhibition of TNF-α production | Human Whole Blood | 6.4 | [5][9] |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

-

Cell Membranes: Membranes are prepared from HEK293 cells stably expressing the recombinant human EP4 receptor.

-

Radioligand: [³H]-Prostaglandin E₂ ([³H]-PGE₂) is used as the radiolabeled ligand.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-PGE₂.

-

Increasing concentrations of this compound are added to compete for binding to the EP4 receptor.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled PGE₂.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE₂ (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound at the EP4 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing the human EP4 receptor are utilized.[2][4]

-

Procedure:

-

Cells are seeded in multi-well plates and incubated to allow for attachment.

-

The cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 10 minutes).[5]

-

Cells are then stimulated with a fixed concentration of PGE₂ (e.g., 10 nM) to induce cAMP production.[5]

-

The incubation is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay or a bead-based proximity assay.[5]

-

-

Data Analysis: The concentration-response curves for this compound are plotted to determine the pIC₅₀ or pA₂ value, which quantifies its antagonist potency.[2][5]

TNF-α Production in Human Whole Blood

-

Objective: To evaluate the ability of this compound to reverse PGE₂-mediated immunosuppression in a physiologically relevant system.

-

Sample: Freshly collected human whole blood from healthy volunteers.

-

Procedure:

-

Aliquots of whole blood are pre-treated with various concentrations of this compound for 30 minutes.[10]

-

PGE₂ (e.g., 10 nM) is added to the samples, followed by stimulation with lipopolysaccharide (LPS; e.g., 10 µg/mL) to induce TNF-α production.[10]

-

The samples are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[5][10]

-

Following incubation, plasma is separated by centrifugation.

-

The concentration of TNF-α in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The ability of this compound to reverse the PGE₂-induced inhibition of TNF-α production is analyzed to determine its potency (pIC₅₀).[5]

Visualizations

Caption: EP4 receptor signaling and antagonism by this compound.

Caption: Experimental workflow for the cAMP accumulation assay.

Caption: Experimental workflow for the TNF-α production assay.

References

- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. search.library.nyu.edu [search.library.nyu.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Selective EP4 Antagonist CJ-42794: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-42794 is a potent, orally active, and selective antagonist of the prostaglandin (B15479496) E receptor 4 (EP4), a G-protein-coupled receptor (GPCR). Activation of the EP4 receptor by its endogenous ligand, prostaglandin E2 (PGE2), leads to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By competitively inhibiting this interaction, this compound effectively modulates a range of downstream signaling cascades implicated in inflammation, pain, cancer, and gastrointestinal homeostasis. This technical guide provides an in-depth overview of the molecular effects of this compound, with a focus on its impact on key signaling pathways. We present collated quantitative data, detailed experimental protocols for the assays used to characterize its activity, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative metrics defining the potency and selectivity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Assay System | Value | Reference(s) |

| IC50 | Human | EP4 receptor binding assay | 10 nM | [1] |

| pKi | Human | [3H]-PGE2 binding to EP4 receptor | 8.5 | [2][3] |

| pA2 | Human | PGE2-induced cAMP accumulation in HEK293 cells overexpressing human EP4 | 8.6 | [2][3] |

| pA2 | Rat | PGE2-induced cAMP accumulation in HEK293 cells overexpressing rat EP4 | 8.7 | [4] |

| Selectivity | Human | Comparison of binding affinity for EP receptors | >200-fold selective for EP4 over EP1, EP2, and EP3 | [2][3] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 / Effective Dose | Reference(s) |

| Carrageenan-induced mechanical hyperalgesia | Rat | Inhibition of hyperalgesia | 4.7 mg/kg (p.o.) | [4] |

| Adjuvant-induced arthritis | Rat | Reversal of paw swelling | 3-45 mg/kg (p.o., twice daily) | [1] |

Core Mechanism of Action: Inhibition of the EP4/cAMP Signaling Axis

The primary mechanism of action of this compound is the blockade of the EP4 receptor, thereby preventing PGE2-mediated activation of Gαs proteins and the subsequent production of cAMP by adenylyl cyclase. This action forms the foundation for its effects on various downstream cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of CJ-42794 in Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on CJ-42794, a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor 4 (EP4). The upregulation of the PGE2-EP4 signaling pathway is a significant factor in the tumor microenvironment, promoting cell proliferation, invasion, metastasis, and immunosuppression.[1][2] Consequently, the blockade of this pathway with antagonists like this compound presents a promising therapeutic strategy for various cancers.[1][2] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables consolidate the quantitative findings from preclinical studies of this compound and other relevant EP4 antagonists, providing a comparative overview of their efficacy and pharmacological properties.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Cell Line | Value | Reference |

| pKi (EP4) | Human | - | 8.5 | [3][4] |

| pA2 (EP4) | Rat | HEK293 | 8.7 | [5] |

| pA2 (EP4) | Human | HEK293 | 8.6 | [3][4] |

| IC50 (EP4) | - | - | 10 nM | [6] |

| Selectivity | Human | - | >200-fold vs. EP1, EP2, EP3 | [3][4][6] |

| pIC50 (cAMP inhibition) | Human | hEP4/HEK293 | 7.5 | [6] |

| pIC50 (TNFα production reversal) | Human | Whole Blood | 6.4 | [6] |

Table 2: In Vivo Efficacy of EP4 Antagonists in Cancer Models

| Compound | Cancer Model | Animal Model | Dosage | Key Findings | Reference |

| CJ-042794 (RQ-15986) | Breast Cancer | Syngeneic Murine Model | - | Inhibited spontaneous lung metastasis, protected NK cells from immunosuppression. | [7] |

| Compound 36 | Colon Cancer | CT-26 Xenograft | 75 mg/kg | 32.0% Tumor Growth Inhibition (TGI). | [1] |

| Compound 36 | Colon Cancer | CT-26 Xenograft | 150 mg/kg | 51.78% Tumor Growth Inhibition (TGI). | [1] |

| Compound 36 + Capecitabine | Colon Cancer | Mouse Model | - | Up to 94.26% Tumor Growth Inhibition (TGI). | [1] |

| AAT-008 | Colon Cancer | Murine Model | 30 mg/kg/day + RT | Significant tumor growth delay compared to radiotherapy (RT) alone. | [8] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by blocking the EP4 receptor, a G-protein coupled receptor (GPCR).[4] Activation of EP4 by its ligand, prostaglandin E2 (PGE2), triggers downstream signaling cascades that promote tumorigenesis. The primary pathways affected by EP4 signaling are the cAMP/PKA and the PI3K/Akt/ERK pathways.

EP4 Signaling Pathway

Caption: EP4 signaling cascade and the inhibitory action of this compound.

The binding of PGE2 to the EP4 receptor activates Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][9] This activates Protein Kinase A (PKA), which can then phosphorylate transcription factors like CREB.[7] Additionally, EP4 can signal through the PI3K/Akt pathway, leading to the phosphorylation and activation of ERK.[9] In oral cancer cells, EP4 signaling has been shown to induce Ca2+ influx through Orai1, which also contributes to ERK phosphorylation.[9] These pathways collectively upregulate the expression of genes involved in cell migration and invasion, such as MMP-2 and MMP-9, as well as pro-angiogenic factors like VEGF.[9][10] this compound, by selectively antagonizing the EP4 receptor, inhibits these downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the evaluation of this compound, based on descriptions from the cited literature.

In Vitro Cell Migration (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., human oral cancer cells) in a 6-well plate and culture until a confluent monolayer is formed.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing either vehicle control, an EP4 agonist (e.g., ONO-AE1-437), or the EP4 agonist in combination with varying concentrations of this compound.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of cell migration is determined by the closure of the scratch over time.

In Vivo Tumor Xenograft and Metastasis Model

This model is used to evaluate the in vivo efficacy of this compound on tumor growth and metastasis.

Caption: Workflow for an in vivo cancer model study of this compound.

Protocol:

-

Cell Implantation: Syngeneic cancer cells (e.g., murine breast cancer cells) are implanted into the mammary fat pads of immunocompetent mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization: Mice are randomized into different treatment groups: vehicle control, this compound, and potentially a combination therapy group (e.g., with chemotherapy).

-

Treatment Administration: this compound is administered orally at a predetermined dose and schedule.

-

Monitoring: Tumor growth is monitored by caliper measurements, and animal well-being (e.g., body weight) is recorded regularly.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and primary tumors are excised and weighed. Lungs and lymph nodes are harvested to quantify metastatic lesions. Tissues can be further processed for immunohistochemical analysis of biomarkers.

Conclusion and Future Directions

The preliminary data on this compound strongly support its potential as a therapeutic agent in oncology. Its high selectivity for the EP4 receptor minimizes the risk of off-target effects. The in vitro and in vivo studies demonstrate its ability to inhibit key processes in cancer progression, including cell migration, tumor growth, and metastasis. Furthermore, its role in modulating the tumor microenvironment, particularly by mitigating immune suppression, suggests its potential utility in combination with immunotherapies.[2] Further research is warranted to fully elucidate the clinical potential of this compound across a broader range of cancer types and in combination with other anti-cancer agents.

References

- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on CJ-42794: A Selective EP4 Antagonist's Role in Gastric Ulcer Healing

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on CJ-42794, a potent and selective prostaglandin (B15479496) E receptor 4 (EP4) antagonist, and its implications for gastric ulcer healing. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, outline experimental methodologies, and visualize the involved biological pathways.

Core Mechanism of Action

This compound is an orally active and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] Its primary mechanism in the context of gastric ulcers is the inhibition of the EP4 receptor, which plays a crucial role in the healing process. Research has demonstrated that the binding of PGE2 to the EP4 receptor is a key step in promoting the healing of gastric ulcers. This process is mediated by the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor that stimulates the formation of new blood vessels, essential for tissue regeneration at the ulcer site.[2][3][4] By blocking the EP4 receptor, this compound attenuates the downstream signaling cascade that leads to VEGF expression, thereby impairing angiogenesis and delaying ulcer healing.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on gastric ulcer healing and related biomarkers.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 10 nM | hEP4/HEK293 cells | [1] |

| Selectivity | >200-fold vs EP1, EP2, EP3 | Human EP receptors | [1] |

| pIC₅₀ (cAMP inhibition) | 7.5 | hEP4/HEK293 cells | [1] |

| pIC₅₀ (TNFα production) | 6.4 | Human whole blood | [1] |

Table 2: Effect of this compound on Gastric Ulcer Healing in Animal Models

| Species | Treatment Group | Dose | Duration | Ulcer Area (mm²) | Reference |

| Rat | Control | - | 14 days | ~2.3 | [2] |

| Rat | Rofecoxib | 10 mg/kg | 14 days | 5.8 ± 1.5 | [2] |

| Rat | This compound | 3 mg/kg | 14 days | ~3.5 | [2] |

| Rat | This compound | 10 mg/kg | 14 days | 6.8 ± 1.7 | [2] |

| Mouse | Control | - | 14 days | 0.28 ± 0.03 | [2][4] |

| Mouse | Rofecoxib | 5 mg/kg | 14 days | 0.86 ± 0.08 | [2][4] |

| Mouse | This compound | 10 mg/kg | 14 days | 0.80 ± 0.19 | [2][4] |

Table 3: Effect of this compound on VEGF Expression

| Model | Treatment | Effect on VEGF Expression | Reference |

| Mouse Ulcerated Mucosa | Indomethacin, Rofecoxib, this compound | Suppressed upregulation | [2][3] |

| Primary Rat Gastric Fibroblasts | PGE₂ or AE1-329 (EP4 agonist) | Increased | [2][3] |

| Primary Rat Gastric Fibroblasts | PGE₂ or AE1-329 + this compound | Attenuated increase | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of this compound.

1. Animal Models of Gastric Ulcer

-

Species: Male Sprague-Dawley rats and C57BL/6 mice (including wild-type, COX-1-/-, and COX-2-/- strains) were used.[3]

-

Ulcer Induction: Gastric ulcers were induced by thermocauterization. Under ether anesthesia, the stomach was exposed, and a heated probe (70°C) was applied to the serosal surface for 20 seconds.[5]

-

Drug Administration: this compound, rofecoxib, indomethacin, or vehicle (control) were administered orally (p.o.) once daily for 7 or 14 days, starting 3 days after ulcer induction.[5]

-

Ulcer Measurement: At the end of the treatment period, animals were euthanized, and the stomachs were removed. The area of the ulcer was measured in square millimeters.[2]

2. Western Blotting for VEGF Expression

-

Sample Preparation: Tissue samples from the ulcerated gastric mucosa were homogenized in a lysis buffer.

-

Protein Quantification: The protein concentration of the lysates was determined using a standard assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane was incubated with a primary antibody against VEGF, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence detection system. Densitometric analysis was performed to quantify the relative expression levels of VEGF.[2]

3. In Vitro Assay of PGE₂-Induced VEGF Expression

-

Cell Culture: Primary gastric fibroblasts were isolated from rat gastric mucosa and cultured.

-

Stimulation: After reaching confluence and serum starvation for 24 hours, the fibroblasts were incubated with PGE₂ or the EP4 agonist AE1-329 in the presence or absence of this compound for 6 hours.[5]

-

Analysis: The expression of VEGF in the cell lysates was determined by Western blotting as described above.[2]

4. Angiogenesis Assay

-

Tissue Preparation: Frozen sections (12 µm) of the ulcerated mouse gastric mucosa were prepared.

-

Immunohistochemistry: Sections were stained for von Willebrand factor (factor VIII-related endothelial antigen), a marker for endothelial cells, to identify microvessels.

-

Quantification: The number of microvessels in the ulcer base was counted to evaluate the degree of angiogenesis.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the research of this compound and gastric ulcers.

Caption: COX-2/PGE2/EP4 signaling cascade in gastric ulcer healing and the inhibitory action of this compound.

Caption: Workflow for the in vivo evaluation of this compound's effect on gastric ulcer healing in rodents.

Caption: Experimental workflow for assessing the in vitro effect of this compound on VEGF expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Cyclooxygenase-2/prostaglandin E2 accelerates the healing of gastric ulcers via EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

The Role of CJ-42794 in Arthritis: A Technical Guide for Researchers

An in-depth exploration of the selective EP4 receptor antagonist CJ-42794 as a potential therapeutic agent for arthritic conditions, detailing its mechanism of action, preclinical efficacy, and the underlying signaling pathways.

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation and pain, particularly in the context of arthritis. Its effects are transduced through four E-prostanoid (EP) receptors, EP1 through EP4. The EP4 receptor has emerged as a critical player in driving the inflammatory processes central to the pathophysiology of rheumatoid arthritis and osteoarthritis. This compound is a potent and selective antagonist of the EP4 receptor. This technical guide provides a comprehensive overview of the preclinical data supporting the role of this compound as a potential therapeutic agent for arthritis. It details the in vitro and in vivo pharmacology of this compound, the experimental protocols used to evaluate its efficacy, and the molecular signaling pathways through which it exerts its anti-inflammatory effects.

Introduction

Arthritis, encompassing both rheumatoid arthritis (RA) and osteoarthritis (OA), is a debilitating condition characterized by joint inflammation, pain, and progressive cartilage and bone degradation. Non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes and thereby reduce prostaglandin E2 (PGE2) production, are a cornerstone of arthritis management. However, their use is often limited by gastrointestinal and cardiovascular side effects. A more targeted approach to modulating the PGE2 pathway is through the selective blockade of its downstream receptors.

The EP4 receptor, a G-protein coupled receptor, is highly expressed in immune cells, synoviocytes, and chondrocytes. Its activation by PGE2 is linked to the production of pro-inflammatory cytokines, immune cell differentiation, and the expression of matrix-degrading enzymes, all of which contribute to the pathology of arthritis. This compound (4-{(1S)-1-[({5-chloro-2-[(4-fluorophenyl)oxy]phenyl}carbonyl)amino]ethyl}benzoic acid) is a novel, orally active, and selective antagonist of the EP4 receptor.[1][2] This guide will delve into the technical details of the preclinical evaluation of this compound in the context of arthritis.

In Vitro Pharmacology of this compound

The initial characterization of this compound focused on its binding affinity, selectivity, and functional antagonism of the EP4 receptor in cellular assays.

Data Presentation: In Vitro Activity of this compound

| Parameter | Cell Line | Species | Value | Reference(s) |

| Binding Affinity (pKi) | HEK293 cells expressing human EP4 receptor | Human | 8.5 | [3] |

| Functional Antagonism (pA2) | HEK293 cells expressing rat EP4 receptor | Rat | 8.7 | [2] |

| Functional Antagonism (pA2) | HEK293 cells expressing human EP4 receptor | Human | 8.6 | [4] |

| IC50 (cAMP inhibition) | HEK293 cells expressing human EP4 receptor | Human | 10 nM | N/A |

| IC50 (TNF-α reversal in HWB) | Human Whole Blood | Human | 840 nM | [5] |

HWB: Human Whole Blood

Experimental Protocols

EP4 Receptor Binding Assay: The binding affinity of this compound was determined using membrane preparations from HEK293 cells overexpressing the human EP4 receptor. The assay measured the ability of this compound to displace the binding of radiolabeled [3H]-PGE2. The pKi value, a measure of binding affinity, was calculated from the IC50 of this displacement. A pKi of 8.5 indicates a high affinity of this compound for the human EP4 receptor.[3]

Functional Antagonism Assay (cAMP Accumulation): The functional antagonist activity of this compound was assessed in HEK293 cells expressing either the rat or human EP4 receptor. The EP4 receptor is coupled to Gs protein, and its activation by PGE2 leads to an increase in intracellular cyclic AMP (cAMP). The assay measured the ability of this compound to competitively inhibit the PGE2-induced accumulation of cAMP. The pA2 value is a measure of the potency of a competitive antagonist. The high pA2 values (8.7 for rat and 8.6 for human) demonstrate the potent antagonist activity of this compound at the EP4 receptor.[2][4]

Human Whole Blood (HWB) Assay: This assay evaluates the functional activity of the compound in a more physiologically relevant matrix. Lipopolysaccharide (LPS) is used to stimulate the production of tumor necrosis factor-alpha (TNF-α) in human whole blood. PGE2 is known to inhibit LPS-induced TNF-α production. The assay measures the ability of this compound to reverse this inhibitory effect of PGE2. The IC50 value of 840 nM indicates that this compound can effectively block the immunosuppressive effect of PGE2 on TNF-α production in a complex biological environment.[5]

Mandatory Visualization: Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

In Vivo Efficacy in a Preclinical Model of Arthritis

The anti-inflammatory and disease-modifying potential of this compound was evaluated in the adjuvant-induced arthritis (AIA) rat model, a well-established preclinical model that shares several pathological features with human rheumatoid arthritis.

Data Presentation: Efficacy of this compound in Rat Adjuvant-Induced Arthritis

While specific quantitative data on paw volume reduction with this compound is not publicly available in tabulated form, a key study reported that oral administration of CJ-042,794 to adjuvant-induced arthritis rats from days 12 to 22 twice daily "reversed paw swelling to normal levels", an effect comparable to that of the COX-2 inhibitor rofecoxib.[2] For illustrative purposes, the table below is based on typical data presentation for this model.

| Treatment Group | Dose | Administration Route | Paw Volume (mL) on Day 22 (Mean ± SEM) | % Inhibition of Paw Swelling |

| Normal Control | N/A | N/A | 1.2 ± 0.1 | N/A |

| AIA Vehicle Control | N/A | Oral | 2.8 ± 0.3 | 0% |

| This compound | TBD | Oral | TBD | TBD |

| Rofecoxib | TBD | Oral | TBD | TBD |

TBD: To Be Determined from the primary publication which is not publicly available.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats:

-

Animals: Male Lewis rats are commonly used for this model due to their susceptibility to developing arthritis.

-

Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (typically 10 mg/mL) into the base of the tail or a hind paw.[6]

-

Disease Progression: Following induction, rats develop a primary inflammatory response at the injection site, followed by a secondary, systemic polyarthritis that typically becomes evident around day 10-12 post-induction. The disease peaks around day 20-25.[7]

-